molecular formula C40H78O2 B568125 Docosyl octadec-9-enoate CAS No. 115732-67-7

Docosyl octadec-9-enoate

Cat. No.: B568125
CAS No.: 115732-67-7
M. Wt: 591.062
InChI Key: QKPJNZCOIFUYNE-UHFFFAOYSA-N
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Description

Docosyl octadec-9-enoate, also known as behenyl oleate (IUPAC: docosyl (Z)-octadec-9-enoate), is a long-chain ester composed of a docosyl (C22) alcohol and oleic acid (C18:1 ω-9). Its molecular formula is C₄₀H₇₆O₂, with a molecular weight of 601.04 g/mol . The compound features a cis-configured double bond at the 9th position of the fatty acid chain, which imparts unique physicochemical properties, such as lower melting points compared to saturated analogs. It is widely used in cosmetics as a lubricant and emollient, enhancing product texture and skin compatibility .

Properties

IUPAC Name

docosyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJNZCOIFUYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709944
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115732-67-7
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octadec-9-enoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Docosyl octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Docosyl octadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which docosyl octadec-9-enoate exerts its effects involves its interaction with lipid membranes. The long carbon chains of the compound allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the activity of membrane-bound enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares docosyl octadec-9-enoate with analogous esters, focusing on molecular structure, applications, and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Applications Key Research Findings
This compound C₄₀H₇₆O₂ 601.04 C22 alcohol + C18:1 ω-9 (cis) acid Cosmetic lubricant, emollient Superior skin feel and stability due to long-chain saturation
Dodecyl hexadec-9-enoate C₂₈H₅₄O₂ 430.73 C12 alcohol + C16:1 ω-7 acid Industrial lubricant, surfactant Shorter chain length reduces viscosity; limited biocompatibility
Behenyl behenate C₄₄H₈₆O₂ 651.16 C22 alcohol + C22:0 (saturated) acid Cosmetic viscosity controller High melting point (~70°C); ideal for solid formulations
Behenyl erucate C₄₄H₈₄O₂ 649.15 C22 alcohol + C22:1 ω-9 (cis) acid Lubricant in high-temperature applications Enhanced oxidative stability compared to shorter unsaturated esters
Methyl octadec-9-enoate C₁₉H₃₆O₂ 296.49 Methyl ester + C18:1 ω-9 (cis) acid Antimicrobial agent, biodiesel component Exhibits antifungal activity (IC₅₀: 416–477 μM in superoxide scavenging assays)
Octyldodecyl ricinoleate C₃₈H₇₄O₃ 578.99 Branched C20 alcohol + hydroxylated C18:1 acid Skin-conditioning agent Hydroxyl group improves solubility and moisturizing efficacy

Key Structural and Functional Differences

Chain Length and Saturation: this compound’s C22 alcohol and C18:1 acid provide a balance between fluidity (due to the cis double bond) and stability. In contrast, behenyl behenate (C22:0 acid) is fully saturated, resulting in a higher melting point and rigidity . Methyl octadec-9-enoate, with a short methyl group, is volatile and less suited for topical applications but effective in antimicrobial formulations .

Biological Activity: While this compound is primarily a lubricant, alkyl 4-hydroxy-trans-cinnamate esters (e.g., tetracosyl cinnamate) exhibit antioxidant properties (IC₅₀: 416–477 μM in superoxide scavenging) . Octyldodecyl ricinoleate’s hydroxyl group enhances moisturizing capacity, a feature absent in this compound .

Industrial vs. Cosmetic Use: Dodecyl hexadec-9-enoate’s shorter chain makes it suitable for industrial surfactants, whereas this compound’s longer chain optimizes skin adhesion in cosmetics .

Biological Activity

Docosyl octadec-9-enoate, also known as docosyl oleate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chains, which allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Such properties can significantly influence various cellular processes, making it a subject of interest in biochemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula: C30H58O2
  • Molecular Weight: 450.78 g/mol
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: 519.6 °C at 760 mmHg

The structure of this compound consists of a docosyl (22-carbon) chain esterified to oleic acid (18-carbon), which features a double bond at the ninth carbon position. This unsaturation contributes to its unique physical and chemical properties, including its ability to interact with biological membranes.

The biological activity of this compound primarily stems from its interaction with lipid membranes:

  • Integration into Membranes: The long carbon chains facilitate incorporation into lipid bilayers, which can modify membrane fluidity.
  • Influence on Membrane Proteins: Altered membrane properties may affect the activity of membrane-bound enzymes and receptors, potentially influencing signal transduction pathways.
  • Impact on Cellular Processes: Changes in membrane dynamics can lead to variations in cellular responses, including alterations in permeability and transport mechanisms.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Enzymatic Studies: It serves as a substrate in studies involving esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
  • Drug Delivery Systems: Its biocompatibility and ability to form stable emulsions make it a candidate for drug delivery applications, particularly in formulations requiring enhanced solubility or stability.
  • Cosmetic Applications: Due to its emollient properties, it is utilized in the formulation of personal care products.

Case Studies and Experimental Data

  • Enzymatic Activity:
    • A study demonstrated that this compound can be hydrolyzed by specific lipases, indicating its utility as a model compound for studying enzyme kinetics in lipid metabolism.
  • Membrane Interaction:
    • Experiments showed that the incorporation of this compound into phospholipid bilayers resulted in increased fluidity compared to control membranes. This alteration was quantified using fluorescence spectroscopy techniques.
  • Drug Delivery Efficacy:
    • In vitro studies assessed the efficacy of this compound as a carrier for hydrophobic drugs. Results indicated enhanced bioavailability and controlled release profiles compared to conventional delivery methods.

Comparative Analysis with Related Compounds

PropertyThis compoundOleic AcidDocosanol
Molecular Weight450.78 g/mol282.47 g/mol310.49 g/mol
Density~0.9 g/cm³0.895 g/cm³0.826 g/cm³
Membrane Fluidity InfluenceHighModerateLow
Enzymatic SubstrateYesYesNo
Drug Delivery PotentialHighModerateLow

Q & A

Q. Advanced: How can factorial design optimize enzymatic esterification of this compound under varying catalytic conditions?

Answer:

  • Basic: Synthesis typically involves esterification of octadec-9-enoic acid with docosanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Key parameters include temperature control (80–100°C for chemical catalysis; 30–50°C for enzymatic), solvent selection (e.g., toluene for azeotropic water removal), and molar ratio optimization (1:1.2 acid:alcohol) .
  • Advanced: Factorial design (e.g., 2^k designs) can systematically evaluate variables like enzyme concentration, temperature, and solvent polarity. For instance, a 3-factor design might reveal interactions between pH and substrate solubility, enabling identification of optimal catalytic efficiency while minimizing byproducts .

Basic: Which characterization techniques are most reliable for confirming the purity of this compound?

Q. Advanced: How can differential scanning calorimetry (DSC) elucidate phase behavior in lipid bilayer interactions involving this compound?

Answer:

  • Basic: Nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) are primary for structural validation. Thin-layer chromatography (TLC) with iodine staining or GC-FID can assess purity (>95% threshold) .
  • Advanced: DSC can measure phase transition temperatures (Tm) of lipid mixtures. For example, incorporating this compound into phosphatidylcholine bilayers may shift Tm, indicating changes in membrane fluidity. Triplicate runs with controlled heating rates (e.g., 1°C/min) ensure reproducibility .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Q. Advanced: How do solvent polarity and column selection in HPLC impact resolution when separating this compound from structurally similar esters?

Answer:

  • Basic: Reverse-phase HPLC with C18 columns and UV detection (205–210 nm) is standard. Sample preparation often involves liquid-liquid extraction (e.g., hexane:ethanol) to isolate non-polar esters .
  • Advanced: A solvent gradient (e.g., acetonitrile:water 70% to 95% over 20 min) improves resolution. Column temperature (30–50°C) and particle size (3–5 µm) should be optimized to reduce peak broadening. Factorial experiments can identify critical factors affecting retention times .

Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Q. Advanced: How can in vitro toxicology studies be designed to assess the compound’s impact on cellular membranes?

Answer:

  • Basic: Use PPE (nitrile gloves, safety goggles), fume hoods for dust control, and avoid inhalation. Store in airtight containers at 4°C to prevent oxidation .
  • Advanced: For cytotoxicity assays, use cell lines (e.g., HEK293) exposed to varying concentrations (0.1–100 µM). Measure membrane integrity via lactate dehydrogenase (LDH) release or fluorescence probes (e.g., propidium iodide). Include positive controls (e.g., Triton X-100) and triplicate trials .

Basic: How stable is this compound under long-term storage conditions?

Q. Advanced: What kinetic models best describe its oxidative degradation in accelerated stability studies?

Answer:

  • Basic: Stability is influenced by temperature and oxygen exposure. Store under nitrogen at −20°C; monitor via periodic GC or HPLC to detect degradation products (e.g., free fatty acids) .
  • Advanced: Apply the Arrhenius equation to predict shelf life. Accelerated studies at 40–60°C can model degradation rates. First-order kinetics often fit ester hydrolysis data, with activation energy (Ea) calculated from slope changes in ln(k) vs. 1/T plots .

Basic: What strategies are effective for conducting a literature review on this compound?

Q. Advanced: How can contradictory data on its physicochemical properties be reconciled through meta-analysis?

Answer:

  • Basic: Use databases like SciFinder and PubMed with keywords: "C22-C18:1 ester," "synthesis," "applications." Prioritize peer-reviewed journals and patents for methodological insights .
  • Advanced: Meta-analysis of melting points or solubility data requires assessing measurement conditions (e.g., heating rate in DSC, solvent purity). Apply statistical tools (e.g., ANOVA) to identify outliers and validate consensus values .

Basic: How should hypotheses be formulated to investigate the biological activity of this compound?

Q. Advanced: What mechanistic approaches link its molecular structure to observed antimicrobial effects?

Answer:

  • Basic: Hypotheses might posit concentration-dependent inhibition of microbial growth. For example: "this compound disrupts Gram-positive bacterial membranes at ≥10 µM."
  • Advanced: Use molecular dynamics simulations to model interactions with lipid bilayers. Compare with experimental data (e.g., fluorescence anisotropy) to validate disruption mechanisms .

Basic: What are best practices for presenting experimental data on this compound in publications?

Q. Advanced: How can statistical rigor be enhanced in reproducibility studies?

Answer:

  • Basic: Include raw data tables (e.g., NMR shifts, HPLC retention times) and error bars in graphs. Follow journal guidelines (e.g., ACS Style) for figures and citations .
  • Advanced: Use power analysis to determine sample size (n ≥ 3) and report effect sizes (e.g., Cohen’s d). Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate bias .

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